1-(3-ethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
3-(3-ethylphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN6O/c1-2-11-6-5-7-12(10-11)25-16(20)15(22-24-25)18-21-17(23-26-18)13-8-3-4-9-14(13)19/h3-10H,2,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGBZZHLRDAHTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it suitable for various applications:
Antimicrobial Activity
Studies have shown that derivatives of this compound possess significant antimicrobial properties. For instance, certain synthesized derivatives have been tested against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating moderate to high inhibitory effects on bacterial growth .
Anticancer Properties
Research indicates that this compound may have potential anticancer effects. It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases .
Applications in Medicinal Chemistry
Given its diverse biological activities, this compound is being explored for several therapeutic applications:
- Drug Development : Its structure allows for modifications that can enhance bioactivity or reduce toxicity. It serves as a lead compound in the development of new antibiotics or anticancer agents.
- Pharmaceutical Formulations : The compound can be formulated into various dosage forms such as tablets or injectables for clinical use.
Material Science Applications
Beyond medicinal chemistry, the compound's unique properties lend themselves to applications in material science:
- Polymer Chemistry : It can be incorporated into polymer matrices to develop materials with enhanced thermal stability or mechanical strength.
- Sensors : Due to its electronic properties, it may be used in the development of chemical sensors for detecting environmental pollutants.
Case Studies
Several case studies illustrate the practical applications of this compound:
- Case Study 1 : A derivative was synthesized and tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability, suggesting potential use in topical antibiotic formulations.
- Case Study 2 : In vitro studies on cancer cell lines demonstrated that modifications to the triazole ring improved cytotoxicity compared to unmodified compounds, highlighting pathways that could be targeted for drug development.
Comparison with Similar Compounds
Structural and Electronic Effects
- Ethyl vs. Trifluoromethyl (CF₃): The ethyl group in the target compound provides moderate lipophilicity, while CF₃ in ’s analog increases electronegativity and resistance to oxidative metabolism .
- Fluorine Position: The ortho -fluorine on the oxadiazole in the target compound (vs. para -fluorine in ) may influence dipole moments and binding affinity in biological systems .
Physicochemical Properties
- Molecular Weight: The target compound (368.33 g/mol) is lighter than brominated analogs (419.18 g/mol, ) but heavier than simpler phenyl derivatives (346.31 g/mol, ).
- Lipophilicity (LogP): Ethyl and fluorine substituents likely yield a LogP of ~3.5, intermediate between the hydrophilic CF₃ analog (LogP ~4.0) and hydrophobic brominated compound (LogP ~4.5) .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(3-ethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
Nucleophilic substitution for introducing the 3-ethylphenyl group (e.g., using NaHCO₃ or K₂CO₃ as a base in DMF at 80–100°C) .
Oxadiazole ring formation via cyclization of acylthiosemicarbazides under acidic conditions (e.g., H₂SO₄) .
- Optimization : Microwave-assisted synthesis can reduce reaction times by 40–60% and improve yields (e.g., from 65% to 85%) compared to conventional heating . Solvent selection (e.g., DMSO for polar intermediates) and catalyst screening (e.g., CuI for click chemistry) are critical for regioselectivity.
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting data be resolved?
- Methodological Answer :
- Primary Techniques :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., distinguishing triazole C-4 vs. C-5 substitution) .
- X-ray crystallography : Resolve ambiguities in tautomeric forms (e.g., triazole-amine vs. triazole-thiol) by analyzing bond lengths and angles .
- Conflict Resolution : Cross-validate with high-resolution mass spectrometry (HRMS) and IR spectroscopy (e.g., N-H stretches at ~3400 cm⁻¹ for amine groups) .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- Methodological Answer :
- Antimicrobial Testing : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices.
- Target Identification : Employ molecular docking against enzymes like CYP450 or bacterial dihydrofolate reductase (DHFR) to predict mechanisms .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives with enhanced binding affinity?
- Methodological Answer :
- Quantum Mechanics (QM) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with PARP-1 or EGFR kinases) to assess binding stability.
- QSAR Modeling : Use descriptors like logP and polar surface area to correlate substituent effects (e.g., 2-fluorophenyl vs. 4-fluorophenyl) with activity .
Q. What strategies address contradictory results in solubility and stability studies?
- Methodological Answer :
- Solubility Enhancement :
- Test co-solvents (e.g., PEG-400) or formulate as nanocrystals via antisolvent precipitation .
- Stability Analysis :
- Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring.
- Identify degradation products via LC-MS and adjust synthetic routes (e.g., replacing labile groups) .
Q. How can reaction scalability be improved without compromising yield or purity?
- Methodological Answer :
- Flow Chemistry : Implement continuous-flow systems for oxadiazole cyclization to enhance heat/mass transfer .
- Catalyst Recycling : Use immobilized catalysts (e.g., Pd/C on silica) for Suzuki-Miyaura couplings to reduce costs .
- Process Analytical Technology (PAT) : Integrate in-line FTIR for real-time monitoring of intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
